molecular formula C18H14O2 B072571 5,6-Dihydrobenz(a)anthracene-5,6-diol CAS No. 1421-78-9

5,6-Dihydrobenz(a)anthracene-5,6-diol

Cat. No.: B072571
CAS No.: 1421-78-9
M. Wt: 262.3 g/mol
InChI Key: DCXCOTLBZGXMOH-UHFFFAOYSA-N
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Description

5,6-Dihydrobenz(a)anthracene-5,6-diol is a high-purity analytical standard of a benz(a)anthracene metabolite. This dihydrodiol derivative is primarily used in environmental and metabolic research, particularly in studies investigating the metabolic activation pathways of polycyclic aromatic hydrocarbons (PAHs). Researchers utilize this compound to explore the mechanisms of xenobiotic metabolism and to identify downstream DNA adducts, providing crucial insights into the biochemical processes underlying mutagenesis and carcinogenesis. The product is supplied as [Appearance, e.g., a solid]. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1421-78-9

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

5,6-dihydrobenzo[c]anthracene-5,6-diol

InChI

InChI=1S/C18H14O2/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18(17)20/h1-10,17-20H

InChI Key

DCXCOTLBZGXMOH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O

Other CAS No.

32373-17-4
1421-78-9

Synonyms

5,6-dihydro-5,6-dihydroxybenz(a)anthracene
benz(a)anthrene-5,6-dihydrodiol
benzanthracene-5,6-dihydrodiol
benzanthracene-5,6-dihydrodiol, ((trans)-(+-))-isomer
benzanthracene-5,6-dihydrodiol, (cis)-isomer
benzanthracene-5,6-dihydrodiol, (trans)-isome

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H14O2
  • Molecular Weight : 262.3 g/mol
  • CAS Number : 1421-78-9

DBA-5,6-diol is characterized by its dihydroxy structure, which plays a pivotal role in its biological activity. The compound's structure allows it to undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to mutagenic and carcinogenic effects.

Carcinogenicity Studies

DBA-5,6-diol has been extensively studied for its carcinogenic properties. Research indicates that it acts as a potent tumor initiator when applied topically to mouse skin. In various studies, DBA-5,6-diol has shown significant activity in inducing tumors in animal models:

  • Tumor Initiation : DBA-5,6-diol has been demonstrated to initiate skin tumors in mice, with studies reporting that it is more effective than its parent compound, benzo[a]anthracene (BA), under certain conditions .
  • Mechanism of Action : The compound's ability to form DNA adducts through metabolic activation is crucial for its tumorigenic potential. The formation of these adducts can lead to mutations and subsequent cancer development .

Mutagenicity Testing

The mutagenic potential of DBA-5,6-diol has been evaluated using various assays:

  • Bacterial Mutagenesis : Studies have shown that DBA-5,6-diol can be metabolically activated by liver microsomes to produce mutagens capable of inducing mutations in bacterial strains .
  • Comparison with Other Dihydrodiols : In comparative studies with other dihydrodiols derived from PAHs, DBA-5,6-diol exhibited higher mutagenic activity than several analogs .

Case Study 1: Tumor Promotion in Mice

In a series of experiments involving newborn mice treated with DBA-5,6-diol, researchers observed a marked increase in tumor formation compared to control groups. The study highlighted the compound's ability to act as a strong initiator of skin tumors .

CompoundTumor Incidence (%)
DBA-5,6-diol24%
Control Group4%

Case Study 2: Metabolic Activation

Research has demonstrated that DBA-5,6-diol undergoes metabolic activation more efficiently than other dihydrodiols from PAHs. This finding suggests that the structural features of DBA-5,6-diol contribute significantly to its biological activity .

Comparison with Similar Compounds

Dibenz[a,h]anthracene-5,6-diol

  • Structure : Five fused aromatic rings with hydroxyl groups at the 5,6-positions.
  • Metabolism: Formed via epoxidation of DBahA by CYP1A2 and CYP2C9, followed by hydrolysis. DBahA-5,6-diol is a minor metabolite compared to its 1,2- and 3,4-diol derivatives .
  • Carcinogenicity: DBahA (Group 2A carcinogen) is more potent than BaA, but its 5,6-diol is less tumorigenic than its 1,2- and 3,4-diols in murine models .

Benz[a]anthracene-3,4-diol

  • Structure : Hydroxyl groups at the 3,4-positions of BaA.
  • Carcinogenicity: Highly tumorigenic; induces pulmonary adenomas in 96% of mice at 22 weeks, unlike the 5,6-diol .

Table 1: Comparison of PAH Dihydrodiols

Compound Molecular Formula Molecular Weight Key Metabolic Enzymes Tumorigenic Activity (Mouse Model)
BaA-5,6-diol C₁₈H₁₄O₂ 270.30 CYP1A1, CYP1B1 Not significant
DBahA-5,6-diol C₂₂H₁₆O₂ 312.36 CYP1A2, CYP2C9 Low
BaA-3,4-diol C₁₈H₁₄O₂ 270.30 CYP1A1 High (54.3 tumors/mouse)

Functional Analogs: 5,6-Dihydroxyindole

5,6-Dihydroxyindole (5,6-DHI) shares structural motifs (two hydroxyl groups on an aromatic ring) but differs in biological role:

  • Structure: Indole ring with hydroxyl groups at 5,6-positions (C₈H₇NO₂; MW 149.15) .
  • Function: Precursor to melanin via oxidative polymerization; used in non-toxic hair dyes .
  • Physicochemical Properties: Density: 1.51 g/cm³ Solubility: Soluble in DMF (10 mg/mL), ethanol (10 mg/mL) Melting Point: 140°C (decomposes)

Contrast with PAH Diols: Unlike PAH diols, 5,6-DHI lacks carcinogenicity and is utilized in consumer products due to its benign safety profile .

Alkylated Derivatives: 7,12-Dimethylbenz(a)anthracene (DMBA)

DMBA is a methylated PAH with enhanced carcinogenic potency:

  • Structure : BaA with methyl groups at 7- and 12-positions (C₂₀H₁₆; MW 256.34) .
  • Carcinogenicity: A potent tumor initiator; induces mammary tumors in rodents at nanomolar doses .
  • Metabolism : Preferentially metabolized to 3,4-diol-1,2-epoxide, a highly DNA-reactive species .

Key Difference: Methylation at bay regions (e.g., 7,12-positions) drastically increases carcinogenicity compared to unmodified BaA or its diols .

Q & A

Q. What are the primary metabolic pathways of 5,6-Dihydrobenz(a)anthracene-5,6-diol in mammalian systems?

The compound is metabolized via cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP2B6) in liver microsomes, forming stereospecific trans-diols enriched in R,R-enantiomers. To study this, use Aroclor 1254-induced rat liver microsomes or human liver microsomes, and employ chiral chromatography to resolve enantiomers .

Q. What experimental models are recommended for studying the metabolism of this compound?

Key models include:

  • Rat liver homogenates : Induce with 3-methylcholanthrene or phenobarbital to enhance CYP activity.
  • Human liver microsomes : Screen across multiple donors to account for inter-individual variability in enzyme expression.
  • Reconstituted CYP systems : Purify CYP1A2 or CYP2C9 to isolate specific metabolic contributions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use a Class I, Type B biological safety hood for mixing/handling.
  • Employ HEPA-filtered vacuums for cleanup to avoid airborne particulate dispersion.
  • Follow OSHA PPE standards (29 CFR 1910.132), including gloves and lab coats. Avoid dry sweeping; use wet methods for spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes of diol formation across metabolic systems?

Q. Table 1: Key Enzymes in this compound Metabolism

EnzymeActivity LevelModel SystemReference
CYP1A2HighHuman Liver Microsomes
CYP2C9HighHuman Liver Microsomes
CYP2B6ModerateHuman Liver Microsomes

Q. Table 2: DNA Adducts and Detection Methods

Adduct TypeDetection MethodModel SystemReference
anti-3,4-diol-1,2-oxide-deoxyguanosine32P-postlabelingMouse Skin
anti-8,9-diol-10,11-oxide-deoxyguanosineLC-MS/MSHamster Cells

Notes for Experimental Design

  • Stereochemical Analysis : Always include racemic standards for quantification.
  • Negative Controls : Use microsomal preparations without NADPH to confirm enzyme-dependent metabolism.
  • Data Reproducibility : Replicate experiments across 3–5 liver donors or microsome batches to ensure robustness.

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